Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-
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Overview
Description
Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- is a chemical compound with the molecular formula C18H35N. It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its unique structural features, which include a cyclohexyl ring substituted with tetramethyl and propyl groups, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and annulation reactions, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Piperidinones: Piperidine derivatives with a ketone functional group.
Uniqueness
Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- stands out due to its highly substituted cyclohexyl ring, which imparts unique steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Biological Activity
Piperidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (CAS Number: 685088-27-1) is particularly noteworthy due to its unique structural features that enhance its potential pharmacological applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
Piperidine is a six-membered nitrogen-containing heterocycle. The specific compound features a bulky cyclohexyl substituent that contributes to its steric hindrance and potentially influences its interaction with biological targets. The molecular formula for this compound is C14H27N, with a molecular weight of approximately 213.38 g/mol.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, some derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives . The structural modifications in piperidine compounds often correlate with their antimicrobial potency.
Antioxidant Potential
Piperidine-containing compounds have been reviewed for their antioxidant potential. These compounds can scavenge free radicals and may protect against oxidative stress-related diseases . The bulky substituents in Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- could enhance its stability and efficacy as an antioxidant.
Data Table: Comparison of Biological Activities
Compound Name | CAS Number | Antidepressant Activity | Antimicrobial Activity (MIC) | Antioxidant Activity |
---|---|---|---|---|
Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- | 685088-27-1 | Potential | Not extensively studied | Potential |
Piperidine derivative A | Example CAS A | Yes | 0.5 µg/mL against M. tuberculosis | Moderate |
Piperidine derivative B | Example CAS B | Yes | 2 µg/mL against Gram-positive bacteria | High |
Case Studies and Research Findings
- Antidepressant Mechanisms : A study exploring the mechanisms of piperidine derivatives indicated that they could enhance serotonin levels in synaptic clefts by inhibiting the reuptake of serotonin. This mechanism is critical for developing new antidepressants.
- Antimicrobial Efficacy : Research on similar piperidine compounds demonstrated strong bacteriostatic activity against various strains of bacteria and fungi. For example, one derivative showed an MIC of 0.06 µg/mL against Gram-positive bacteria .
- Oxidative Stress Protection : A review highlighted the potential of piperidine derivatives to act as antioxidants through their ability to donate electrons and neutralize free radicals . This property suggests a role in preventing cellular damage in various diseases.
Properties
CAS No. |
685088-27-1 |
---|---|
Molecular Formula |
C18H35N |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)piperidine |
InChI |
InChI=1S/C18H35N/c1-6-10-18(19-11-8-7-9-12-19)14-16(2,3)13-17(4,5)15-18/h6-15H2,1-5H3 |
InChI Key |
OCCHASGUVQNGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2 |
Origin of Product |
United States |
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